molecular formula C7H4BrN3O2 B1292648 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 943323-63-5

4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1292648
M. Wt: 242.03 g/mol
InChI Key: BEPFGDZUAZYOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered interest in the field of organic chemistry due to its potential as a building block in drug discovery. The presence of both bromo and nitro groups in the molecule provides reactive sites for further chemical modifications, making it a versatile intermediate for the synthesis of various biologically active compounds .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 4-arylthieno[2,3-b]pyridines and 4-aminothieno[2,3-b]pyridines was achieved through a regioselective bromination of thieno[2,3-b]pyridine, demonstrating the utility of brominated intermediates in constructing complex molecules . Similarly, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involved multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, highlighting the complexity and precision required in synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of bromo-nitropyridine derivatives is characterized by the orientation of substituents around the pyridine ring. For example, in 2-bromo-4-nitropyridine N-oxide, the Br ion is nearly coplanar with the pyridine ring, while the nitro group's oxygen atoms are displaced above and below the ring. This arrangement can lead to the formation of hydrogen bonds, such as C-H···O, which can link molecules into pairs or larger assemblies .

Chemical Reactions Analysis

Bromo-nitropyridine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, 2- and 4-bromomethyl-3-nitropyridine can react with aromatic amines to yield different products depending on the reaction conditions, such as 2H-pyrazolo[4,3-b]pyridines or 2H-pyrazolo[3,4-c]pyridines . Additionally, bromo-substituted dihydropyrrole nitroxides have been used to synthesize new paramagnetic heterocycles, showcasing the reactivity of the bromo group in radical-based syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives are influenced by their molecular structure. The presence of bromo and nitro groups can affect the compound's melting point, solubility, and reactivity. For example, the crystal structure and vibrational spectra of 2-bromo-4-nitropyridine N-oxide provide insights into the intermolecular interactions and stability of the compound . The synthesis of related compounds often requires careful control of reaction conditions to achieve the desired properties and yields .

Scientific Research Applications

Kinase Inhibitor Design

4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has shown relevance in the design of kinase inhibitors. Its structural versatility is beneficial for interacting with kinases through multiple binding modes. This scaffold is particularly effective at binding to the hinge region of the kinase, with potential for elaboration to form additional interactions within the kinase pocket, enhancing potency and selectivity. The compound's structural features allow it to serve as a key scaffold in kinase inhibitor design, with the potential for multiple kinase binding modes due to its similarities to both pyrrolo[2,3-b]pyridine and indazole structures (Wenglowsky, 2013).

Photochromic Activity and Photon-based Electronics

Research into ortho-nitrobenzylpyridines, which share structural characteristics with 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, has highlighted their potential for photon-based electronics due to their photochromic activity in the solid state. This activity results from the intramolecular transfer of a benzylic proton to pyridyl nitrogen, assisted by the ortho-nitro group. Such compounds could serve as convenient models for studying photoreactions of nitro-based caged compounds and have applications in photon-based electronics (Naumov, 2006).

Regioselectivity in Bromination

Studies on the bromination of unsymmetrical dimethylated pyridines, which include structures related to 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, have provided insights into regioselectivity mechanisms. These studies have shown that nitrogen in the ring inductively deactivates, influencing the bromination to occur at positions farthest from the nitrogen. This research aids in understanding the regioselectivity of bromination in such heterocyclic systems, which is crucial for the synthesis of specifically substituted derivatives (Thapa et al., 2014).

Medicinal and Pharmaceutical Applications

The pyranopyrimidine core, to which 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine can contribute, is notable for its applications in medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. Research has highlighted the importance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, showcasing the compound's potential in developing bioactive molecules with broad applicability, from medicinal chemistry to the design of new drugs (Parmar et al., 2023).

properties

IUPAC Name

4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-2-9-7-6(4)5(3-10-7)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPFGDZUAZYOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646881
Record name 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

CAS RN

943323-63-5
Record name 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943323-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.